Methyl 4-iodo-1H-indole-3-carboxylate
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Overview
Description
Methyl 4-iodo-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals This compound, specifically, is characterized by an indole core substituted with an iodine atom at the 4-position and a methyl ester group at the 3-position
Mechanism of Action
Target of Action
Methyl 4-iodo-1H-indole-3-carboxylate, also known as 4-IODO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
The diverse biological activities of indole derivatives suggest that this compound may have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-1H-indole-3-carboxylate typically involves the iodination of an indole derivative. One common method includes the reaction of 4-iodoaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the indole core. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination and esterification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the indole core.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for ester hydrolysis.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidized indole derivatives.
Hydrolysis Products: 4-iodo-1H-indole-3-carboxylic acid.
Scientific Research Applications
Methyl 4-iodo-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving indole derivatives.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 1H-indole-3-carboxylate: Lacks the iodine substitution, making it less reactive in nucleophilic substitution reactions.
4-Bromo-1H-indole-3-carboxylate: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
Methyl 5-iodo-1H-indole-3-carboxylate: Iodine substitution at a different position, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl 4-iodo-1H-indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRPTKPAIJVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363843 |
Source
|
Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101909-44-8 |
Source
|
Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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